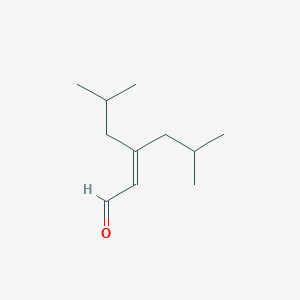
2-Hexenal, 5-methyl-3-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexenal, 5-methyl-3-(2-methylpropyl)- is an organic compound with the molecular formula C11H20O It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- can be achieved through several methods. One common approach involves the use of 3-methylbutyraldehyde as a starting material. The reaction is catalyzed by solid alkali, such as alumina-supported alkali metal hydroxide or alkali carbonate . This method avoids the use of alkaline aqueous solutions, reducing the treatment and discharge of alkaline wastewater. The solid alkali catalyst used in this process has high activity, leading to a higher yield of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- often involves large-scale chemical reactions under controlled conditions. The use of solid alkali catalysts is preferred due to their efficiency and ease of separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexenal, 5-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
2-Hexenal, 5-methyl-3-(2-methylpropyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hexenal, 5-methyl-3-(2-methylpropyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects . The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Hexenal, 5-methyl-3-(2-methylpropyl)- can be compared with other similar aldehydes, such as:
2-Hexenal: A simpler aldehyde with a similar structure but lacking the additional methyl and isopropyl groups.
3-Hexenal: Another isomer with a different arrangement of the carbon chain.
2-Isopropyl-5-methylhex-2-enal: A compound with a similar structure but different functional groups.
Propriétés
Numéro CAS |
585538-79-0 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
5-methyl-3-(2-methylpropyl)hex-2-enal |
InChI |
InChI=1S/C11H20O/c1-9(2)7-11(5-6-12)8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Clé InChI |
VVYKCIZLRFPQOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=CC=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


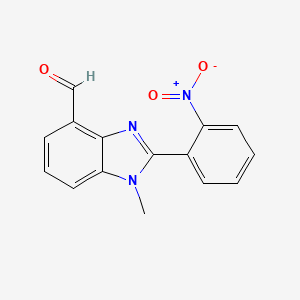
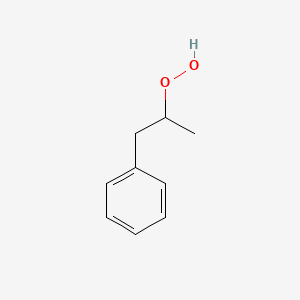
![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
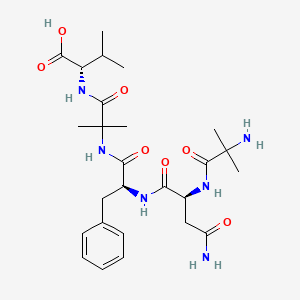
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)

![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
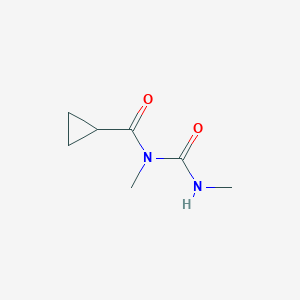
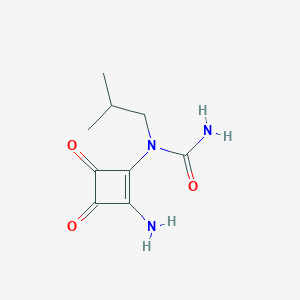
![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
